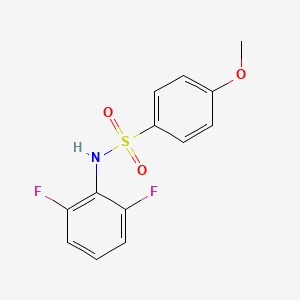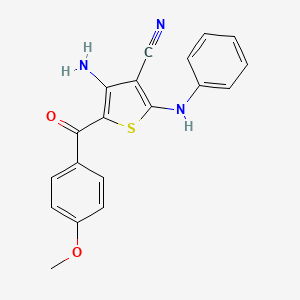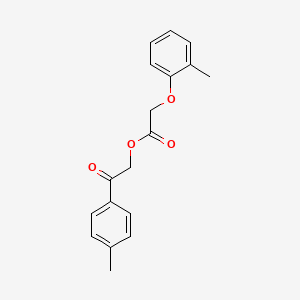
2-(4-methylphenyl)-2-oxoethyl (2-methylphenoxy)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-methylphenyl)-2-oxoethyl (2-methylphenoxy)acetate is a chemical compound that belongs to the class of organic compounds known as phenylacetic acid derivatives. It is commonly used in scientific research as a reagent and intermediate for the synthesis of various compounds.
Mécanisme D'action
The mechanism of action of 2-(4-methylphenyl)-2-oxoethyl (2-methylphenoxy)acetate is not fully understood. However, it is known to act as a nucleophile in various reactions. It can also undergo hydrolysis to form 2-methylphenol and 2-phenoxyacetic acid.
Biochemical and Physiological Effects
There is limited information available regarding the biochemical and physiological effects of 2-(4-methylphenyl)-2-oxoethyl (2-methylphenoxy)acetate. However, it has been reported to exhibit anti-inflammatory and analgesic properties in some studies.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 2-(4-methylphenyl)-2-oxoethyl (2-methylphenoxy)acetate in lab experiments is its high purity and stability. It is also relatively easy to synthesize and has a high yield. However, one of the limitations is the lack of information regarding its toxicity and safety profile.
Orientations Futures
There are numerous future directions for the use of 2-(4-methylphenyl)-2-oxoethyl (2-methylphenoxy)acetate in scientific research. One potential area of research is the development of new pharmaceuticals and agrochemicals using this compound as a starting material. Another area of research is the investigation of its potential anti-inflammatory and analgesic properties. Additionally, further studies are needed to determine its toxicity and safety profile for potential use in human applications.
Conclusion
In conclusion, 2-(4-methylphenyl)-2-oxoethyl (2-methylphenoxy)acetate is a versatile compound with numerous applications in scientific research. Its synthesis method is simple and efficient, and it has a high yield and purity. Although there is limited information regarding its biochemical and physiological effects, it has been reported to exhibit anti-inflammatory and analgesic properties in some studies. Further research is needed to investigate its potential use in the development of new pharmaceuticals and agrochemicals, as well as its safety profile for potential human applications.
Méthodes De Synthèse
The synthesis of 2-(4-methylphenyl)-2-oxoethyl (2-methylphenoxy)acetate can be achieved through a simple and efficient method. The reaction involves the condensation of 2-methylphenol and 2-chloroacetyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The resulting product is then purified through a series of recrystallization steps to obtain a pure compound with high yield.
Applications De Recherche Scientifique
2-(4-methylphenyl)-2-oxoethyl (2-methylphenoxy)acetate has numerous applications in scientific research. It is commonly used as a reagent in the synthesis of various compounds such as pharmaceuticals, agrochemicals, and dyes. It is also used as an intermediate in the synthesis of other important chemical compounds such as 2-methylphenyl phenylacetate and 2-methylphenylacetic acid.
Propriétés
IUPAC Name |
[2-(4-methylphenyl)-2-oxoethyl] 2-(2-methylphenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O4/c1-13-7-9-15(10-8-13)16(19)11-22-18(20)12-21-17-6-4-3-5-14(17)2/h3-10H,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLJOFKMBQNHRTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)COC(=O)COC2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methylphenyl)-2-oxoethyl 2-(2-methylphenoxy)acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

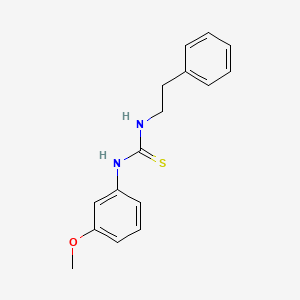


![2-(2-chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B5727707.png)

![4-tert-butyl-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B5727732.png)
![2-{[5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide](/img/structure/B5727733.png)
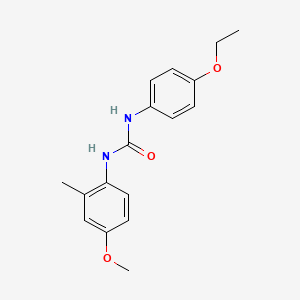
![7-[(2,5-dimethylbenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one](/img/structure/B5727743.png)
![methyl {5-[(3-ethoxybenzoyl)amino]-1,3,4-thiadiazol-2-yl}acetate](/img/structure/B5727768.png)
![4-fluoro-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide](/img/structure/B5727776.png)
